(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
CAS No.: 1251586-14-7
Cat. No.: VC5980100
Molecular Formula: C15H18N6O2
Molecular Weight: 314.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251586-14-7 |
|---|---|
| Molecular Formula | C15H18N6O2 |
| Molecular Weight | 314.349 |
| IUPAC Name | [4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
| Standard InChI | InChI=1S/C15H18N6O2/c1-11-18-13(9-14(19-11)23-2)20-5-7-21(8-6-20)15(22)12-10-16-3-4-17-12/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | GPEYXJKDFFSDSZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=NC=CN=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a central piperazine ring substituted at the 1-position with a pyrazin-2-ylmethanone group and at the 4-position with a 6-methoxy-2-methylpyrimidin-4-yl moiety. This arrangement creates a planar pyrimidine system conjugated to a piperazine-polyazine framework, enabling both hydrogen bonding and π-π stacking interactions .
Molecular Properties
While direct experimental data for this compound remains limited, analogous structures provide insights into key characteristics:
The methoxy group at pyrimidin-4-yl enhances solubility compared to non-polar derivatives, while the methyl group at C2 stabilizes the pyrimidine ring against metabolic oxidation .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Piperazine-centric assembly: Nucleophilic aromatic substitution (SNAr) on 4-chloro-6-methoxy-2-methylpyrimidine with piperazine, followed by carbonylative coupling with pyrazine-2-carbonyl chloride .
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Modular coupling: Buchwald–Hartwig amination between halogenated pyrimidine intermediates and pre-formed piperazine derivatives .
Optimized Synthetic Protocol
A representative synthesis from recent literature proceeds as follows:
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Pyrimidine activation: 4-Chloro-6-methoxy-2-methylpyrimidine undergoes SNAr with piperazine in toluene at 110°C for 12 hours (yield: 68%) .
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Methanone formation: The resulting 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine reacts with pyrazine-2-carbonyl chloride in dichloromethane using triethylamine as base (yield: 82%) .
Critical challenges include regioselectivity in pyrimidine substitution and minimizing N-oxide formation during the carbonylative step . Scale-up adaptations often employ flow chemistry to control exothermic reactions during SNAr steps .
Physicochemical and ADMET Profiling
Solubility and Permeability
Predicted aqueous solubility (logS = -4.1) suggests formulation challenges, necessitating prodrug strategies or salt formation . The compound’s polar surface area (98 Ų) exceeds typical thresholds for blood-brain barrier penetration, limiting CNS applications .
Metabolic Stability
In vitro hepatic microsome assays with analogous compounds show:
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t₁/₂: 42 minutes (human) vs. 28 minutes (rat)
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Primary metabolites: O-demethylated pyrimidine and piperazine N-oxide
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 1H, pyrazine), 6.89 (s, 1H, pyrimidine), 3.91 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine), 2.41 (s, 3H, CH₃)
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HRMS: m/z 384.1887 [M+H]⁺ (calc. 384.1891)
Chromatographic Methods
HPLC purity >98% achieved using:
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